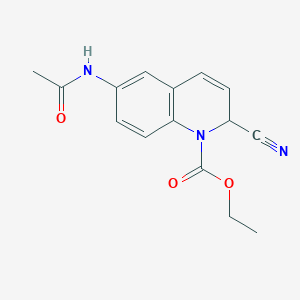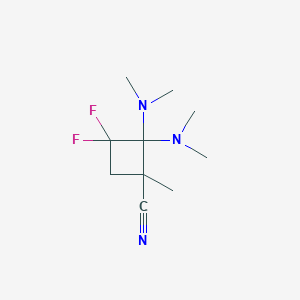
Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, is a synthetic organic compound characterized by its unique cyclobutane ring structure with attached nitrile, dimethylamino, and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanecarboxylic acids, while reduction may produce cyclobutanemethanol derivatives.
科学的研究の応用
Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl-, has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials and specialty chemicals.
作用機序
The mechanism by which Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclobutane derivatives with different functional groups, such as:
- Cyclobutanecarbonitrile derivatives with different amino or halogen substitutions.
- Cyclobutanecarboxylic acids and their derivatives.
Uniqueness
What sets Cyclobutanecarbonitrile, 2,2-bis(dimethylamino)-3,3-difluoro-1-methyl- apart is its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both dimethylamino and difluoro groups enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
195391-67-4 |
|---|---|
分子式 |
C10H17F2N3 |
分子量 |
217.26 g/mol |
IUPAC名 |
2,2-bis(dimethylamino)-3,3-difluoro-1-methylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H17F2N3/c1-8(7-13)6-9(11,12)10(8,14(2)3)15(4)5/h6H2,1-5H3 |
InChIキー |
AAQPMQDSCJMTCT-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1(N(C)C)N(C)C)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


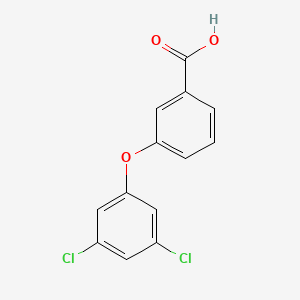

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
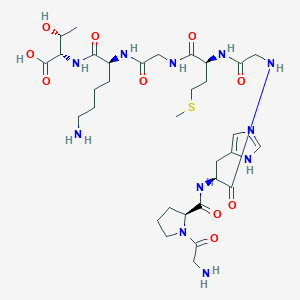
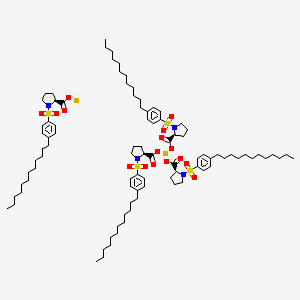
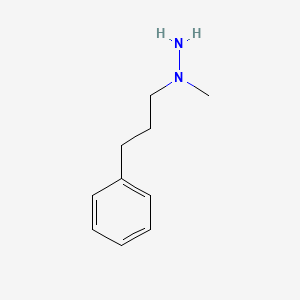
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
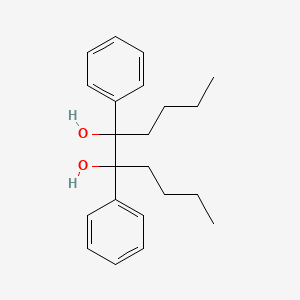
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
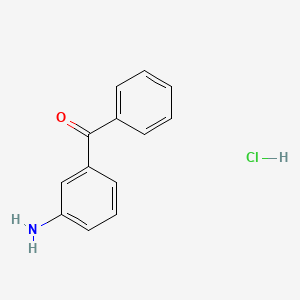
![3,6-Bis(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15164172.png)
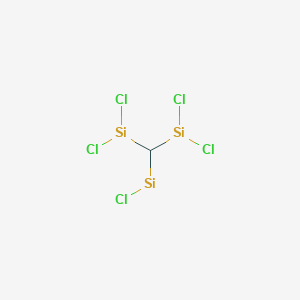
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
